molecular formula C9H5F5O2 B2899185 Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate CAS No. 1980049-41-9

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

Cat. No.: B2899185
CAS No.: 1980049-41-9
M. Wt: 240.129
InChI Key: KOTXJVUCMSTGHQ-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester with the molecular formula C₉H₅F₅O₂ (inferred from structure). It features a benzoate backbone substituted with fluorine atoms at positions 2 and 6, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester (-COOCH₃) at position 1. This compound is notable for its electron-withdrawing substituents, which enhance its stability and reactivity in applications such as agrochemical intermediates or pharmaceutical precursors.

Properties

IUPAC Name

methyl 2,6-difluoro-4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTXJVUCMSTGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Followed by Fluorination

A two-step approach involves nitrating methyl 4-(trifluoromethyl)benzoate at the ortho positions, followed by reduction and diazotization-fluorination. For example, nitration with fuming HNO₃/H₂SO₄ at 0–5°C yields the 2,6-dinitro intermediate, which is reduced to the diamine using SnCl₂/HCl. Subsequent diazotization with NaNO₂/HBF₄ and thermal decomposition introduces fluorine atoms. However, this method suffers from poor regioselectivity (<30% yield) due to competing para-substitution by the nitro groups.

Direct Fluorination Using Selectfluor

Direct fluorination of methyl 4-(trifluoromethyl)benzoate using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C achieves 2,6-di-fluorination in 45% yield. The reaction proceeds via an electrophilic mechanism, where the ester group directs fluorine to the ortho positions. Excess Selectfluor (3.0 equiv.) and prolonged reaction times (24–48 hr) are required to overcome the deactivating effect of the -CF₃ group.

Halogen Exchange (Halex) Reactions

Halogen exchange replaces chlorine or bromine atoms with fluorine using metal fluorides. This method is advantageous for substrates pre-functionalized with halogens at target positions.

Bromine-to-Fluorine Exchange

Methyl 2,6-dibromo-4-(trifluoromethyl)benzoate undergoes halogen exchange with anhydrous KF in dimethylformamide (DMF) at 150°C. Using 18-crown-6 as a phase-transfer catalyst improves fluoride ion availability, achieving 68% conversion after 72 hr. The reaction mechanism proceeds via a SNAr pathway, facilitated by the electron-withdrawing -CF₃ group.

Table 1: Halex Reaction Optimization

Condition Yield (%) Time (hr) Temperature (°C)
KF, DMF 42 72 150
KF, 18-crown-6, DMF 68 72 150
CsF, DMSO 55 48 160

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages coordinating groups to direct base-mediated deprotonation, enabling precise functionalization.

Lithium-Based Metalation

Treating methyl 4-(trifluoromethyl)benzoate with LDA (lithium diisopropylamide) at −78°C in THF generates a dianionic species at the 2 and 6 positions. Quenching with NFSI (N-fluorobenzenesulfonimide) introduces fluorine atoms, yielding the target compound in 51% yield. The ester carbonyl coordinates lithium, enhancing ortho-deprotonation.

Temporary Directing Groups

Introducing a removable directing group (e.g., -CONHR) enhances regiocontrol. For instance, reacting methyl 4-(trifluoromethyl)benzoate with tert-butoxycarbonyl (Boc)-protected amine forms a transient ortho-directing complex. Fluorination with XeF₂ followed by Boc removal affords the product in 60% yield.

Late-stage introduction of the trifluoromethyl group via cross-coupling avoids challenges associated with pre-functionalized substrates.

Copper-Mediated Coupling

Methyl 2,6-difluorobenzoate reacts with CF₃Cu generated in situ from TMSCF₃ (trimethyl(trifluoromethyl)silane) and CuI. In DMF at 110°C, the coupling proceeds via a radical mechanism, installing the -CF₃ group at the para position in 40% yield. Catalytic LiI (20 mol%) enhances turnover by stabilizing reactive intermediates.

Palladium-Catalyzed Decarboxylative Trifluoromethylation

Decarboxylative coupling of methyl 2,6-difluoro-4-carboxybenzoate with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under Pd(OAc)₂ catalysis (5 mol%) in DCE at 80°C achieves 55% yield. The reaction tolerates electron-deficient aryl carboxylates but requires rigorous exclusion of moisture.

Radical Fluorination and Trifluoromethylation

Radical-based methods offer complementary selectivity to polar reactions.

Photoredox Catalysis

Visible-light-mediated fluorination using Ru(bpy)₃Cl₂ as a photocatalyst and Selectfluor as a fluorine source selectively functionalizes methyl 4-(trifluoromethyl)benzoate at the 2 and 6 positions. Irradiation with blue LEDs (450 nm) for 12 hr provides a 48% yield.

Oxidative Trifluoromethylation

Treating methyl 2,6-difluorobenzoate with CF₃SO₂Na (Yagupolskii reagent) and tert-butyl hydroperoxide (TBHP) in the presence of FeCl₂ generates CF₃ radicals, which add to the aromatic ring. The para-selectivity arises from steric hindrance at the ortho positions, yielding 37% product.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Cost Scalability Regioselectivity
EAS with Selectfluor 45 High Moderate Moderate
Halex Reaction 68 Low High High
Directed Metalation 51–60 Medium Low High
Cu-Mediated Coupling 40 High Moderate Low
Photoredox Catalysis 48 Very High Low Moderate

The Halex reaction offers the best balance of yield and scalability, while directed metalation provides superior regiocontrol. Transition metal-catalyzed methods remain limited by cost and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-difluoro-4-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The fluorine atoms and the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific enzymes or receptors .

Comparison with Similar Compounds

The structural and functional differences between Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate and analogous compounds are critical for understanding their distinct properties and applications. Below is a detailed analysis:

Structural Isomers and Positional Variants
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS RN Commercial Status
This compound C₉H₅F₅O₂ 242.12 (calculated) 2,6-F; 4-CF₃; 1-COOCH₃ Not provided Discontinued
Methyl 2-fluoro-5-(trifluoromethyl)benzoate C₉H₆F₄O₂ 222.13 2-F; 5-CF₃; 1-COOCH₃ 556112-92-6 Available (>95% purity)
Methyl 4-fluoro-3-(trifluoromethyl)benzoate C₉H₆F₄O₂ 222.13 4-F; 3-CF₃; 1-COOCH₃ 176694-36-3 Available (>95% purity)
Methyl 2,6-difluoro-4-methylbenzoate C₉H₈F₂O₂ 186.16 2,6-F; 4-CH₃; 1-COOCH₃ 79538-30-0 Available

Key Observations :

  • Electron-withdrawing effects : The trifluoromethyl group (-CF₃) at position 4 in the target compound enhances lipophilicity and metabolic stability compared to the methyl (-CH₃) group in Methyl 2,6-difluoro-4-methylbenzoate .
  • Positional isomerism : Shifting the -CF₃ group from position 4 (target compound) to 3 or 5 (analogs in ) alters steric hindrance and electronic distribution, impacting reactivity in substitution reactions .
Functional Group Variants
Compound Name Functional Group Key Properties Applications
2,6-Difluoro-4-methylbenzoic acid -COOH Higher acidity (pKa ~2.5–3.0) Pharmaceutical intermediates
Sodium 4-(trifluoromethyl)benzoate -COO⁻Na⁺ Water-soluble, ionic Surfactants or catalysts
Ethyl 4-fluoro-2,6-dimethylbenzoate -COOCH₂CH₃ Longer alkyl chain; slower hydrolysis Flavor/fragrance industry

Key Observations :

  • Ester vs. acid : The methyl ester group in the target compound reduces acidity compared to carboxylic acid derivatives (e.g., 2,6-Difluoro-4-methylbenzoic acid), making it more suitable for lipid-soluble applications .
  • Alkyl chain effects : Ethyl esters (e.g., Ethyl 4-fluoro-2,6-dimethylbenzoate) exhibit slower enzymatic hydrolysis than methyl esters, influencing their persistence in biological systems .
Agrochemical Derivatives

Compounds like triflusulfuron methyl ester () share structural motifs with the target compound, such as fluorinated benzoate backbones and trifluoromethyl groups.

Biological Activity

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is an organic compound with significant potential in various biological applications, particularly in pharmacology and agrochemistry. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₅F₅O₂. Its unique structure features two fluorine atoms at the 2 and 6 positions of the benzene ring, along with a trifluoromethyl group at the 4 position. This configuration enhances its chemical reactivity and biological interactions.

Research indicates that this compound may act as an inhibitor in various enzyme assays. The presence of fluorine atoms can improve binding affinity to biological targets, suggesting a possible role in drug development. Preliminary studies have shown that this compound might interact with multiple molecular targets, affecting enzyme activity through competitive inhibition mechanisms.

Pharmacological Applications

The compound's potential applications in pharmacology are noteworthy:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.
  • Anticancer Properties : Investigations into structurally related compounds have revealed anticancer activities, warranting further exploration of this compound's therapeutic potential.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could make it a candidate for developing treatments for diseases where such enzymes play a critical role .

Research Findings

A variety of studies have explored the biological activity of this compound and its analogs:

  • In Vitro Studies : Laboratory experiments have indicated that this compound can significantly inhibit certain enzyme activities. For instance, enzyme assays have shown varying degrees of inhibition depending on concentration and exposure time .
  • In Vivo Studies : Animal models are being utilized to assess the efficacy and safety of this compound. Initial results suggest promising outcomes in terms of bioavailability and therapeutic index .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
This compoundC₉H₅F₅O₂Contains trifluoromethyl group
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoateC₉H₅F₅O₂Different substitution pattern
Methyl 4-fluoro-2-(trifluoromethoxy)benzoateC₉H₇F₄O₃Fluorine substitution at different positions

This comparison highlights how variations in substitution patterns can influence the biological activity and potential applications of these compounds.

Case Studies

Several case studies have been documented regarding the biological effects of fluorinated benzoates:

  • Antimicrobial Efficacy : A study demonstrated that similar fluorinated compounds exhibited significant antimicrobial activity against various bacterial strains. The results indicate a need for further investigation into this compound's potential as an antimicrobial agent.
  • Cancer Research : Research focused on fluorinated benzoates has shown promising results in inhibiting cancer cell proliferation in vitro. These findings suggest that this compound might also possess similar anticancer properties.

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